4-Benzyl-4-ethylpiperidine
Description
4-Benzyl-4-ethylpiperidine is a piperidine derivative featuring both benzyl and ethyl substituents at the 4-position of the heterocyclic ring. Piperidine derivatives are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity .
Properties
IUPAC Name |
4-benzyl-4-ethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUYPZVEGZRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Benzyl-4-ethylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to form 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring of 4-benzylpyridine is then subjected to catalytic hydrogenation to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts such as rhodium on alumina are commonly used in the hydrogenation process .
Chemical Reactions Analysis
4-Benzyl-4-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-Benzyl-4-ethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitters.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-ethylpiperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is quantified by its effective concentration (EC50) values: 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
Structural and Molecular Features
The substituents on the piperidine ring critically influence physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Steric and Electronic Effects: The dual substitution (benzyl and ethyl) at C4 in this compound introduces significant steric bulk compared to monosubstituted analogs like 4-benzylpiperidine.
- Hydrophobicity : The ethyl group increases hydrophobicity relative to polar substituents (e.g., hydroxyl in 4-(4-fluorophenyl)-4-hydroxy piperidine), which could influence solubility and metabolic stability .
- Functional Group Diversity: Derivatives like 1-benzyl-4-piperidinone (ketone group) exhibit distinct reactivity, enabling participation in condensation or reduction reactions, unlike non-polar alkyl substituents in this compound .
Biological Activity
4-Benzyl-4-ethylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a benzyl group and an ethyl group attached to the piperidine nitrogen. Its chemical formula is . The compound's structure contributes to its unique biological properties, particularly its interaction with neurotransmitter systems.
The primary mechanism of action for this compound involves its role as a monoamine releasing agent . It exhibits selectivity for dopamine and norepinephrine over serotonin, which is quantified by effective concentration (EC50) values:
| Neurotransmitter | EC50 (nM) |
|---|---|
| Dopamine | 109 |
| Norepinephrine | 41.4 |
| Serotonin | 5246 |
This selectivity suggests that the compound may be useful in developing therapeutic agents targeting dopaminergic and noradrenergic systems, potentially offering benefits in treating conditions like depression or ADHD.
Neurotransmitter Interaction
Research indicates that this compound can influence neurotransmitter release, particularly dopamine and norepinephrine. These interactions may lead to increased synaptic levels of these neurotransmitters, which are crucial for mood regulation and cognitive functions .
Toxicity Profile
The toxicity of piperidine derivatives is an important consideration. According to toxicity studies, the LD50 value for this compound is reported to be higher than that of other substituted piperidines, indicating a relatively lower toxicity profile:
| Compound | LD50 (μg) |
|---|---|
| 4-Ethyl derivative | 1.54 |
| 4-Methyl derivative | 2.72 |
| 4-Benzyl derivative | 14.72 |
This suggests that while the compound may exhibit biological activity, it does so with a lower risk of acute toxicity compared to other derivatives .
Case Studies and Research Findings
- Neuropharmacological Studies : Investigations into the pharmacological effects of this compound reveal its potential as a stimulant with effects on mood-enhancing neurotransmitters. These findings support further exploration into its use as an antidepressant or stimulant agent.
- Antiviral Research : A study highlighted the potential of structurally related piperidines as inhibitors of the influenza virus, suggesting that modifications in the piperidine structure could lead to enhanced antiviral activity . This opens avenues for further research into this compound's efficacy against viral pathogens.
- Synthetic Applications : The compound serves as a building block in organic synthesis, demonstrating versatility in creating more complex molecules with potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
